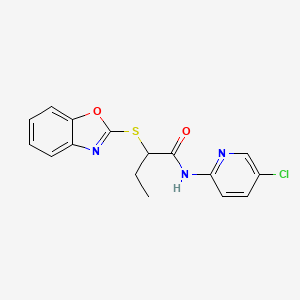
methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate, also known as MPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmacology, agriculture, and material science. MPTB is a heterocyclic compound that contains a thiadiazole ring and a benzoate group. In
Wirkmechanismus
The mechanism of action of methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes, such as topoisomerase II and tubulin, which are essential for cell division and proliferation. This compound has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of certain enzymes, as mentioned above. Physiologically, this compound has been shown to induce apoptosis in cancer cells, leading to the suppression of tumor growth. This compound has also been shown to have insecticidal activity, leading to the death of pests.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used in a variety of fields, including pharmacology and agriculture. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxicity against normal cells at high concentrations. Therefore, caution should be taken when handling this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate. One direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the exploration of this compound's potential applications in material science, such as its use as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in pharmacology and agriculture.
Synthesemethoden
Methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate can be synthesized by the reaction of 5-phenyl-1,3,4-thiadiazol-2-amine with methyl 4-bromobenzoate in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction, and the yield of this compound can be optimized by adjusting the reaction conditions, such as the reaction temperature and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate has been studied for its potential applications in pharmacology, particularly in the field of cancer research. Studies have shown that this compound exhibits antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. This compound has also been studied for its potential use as a pesticide, as it exhibits insecticidal activity against various pests, including the cotton bollworm and the diamondback moth.
Eigenschaften
IUPAC Name |
methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-16(19)13-9-7-12(8-10-13)15-18-17-14(21-15)11-5-3-2-4-6-11/h2-10,15,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBDUHIDNRIDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3S*,4S*)-1-{[5-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5179989.png)
![1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5179991.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5180002.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5180008.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5180016.png)
![4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide](/img/structure/B5180019.png)
![ethyl (4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5180021.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5180037.png)
![2-(4-nitrophenyl)-5-phenyl-4-{[(4-piperidinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5180044.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180048.png)
![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5180061.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinol](/img/structure/B5180070.png)
![1-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5180080.png)
